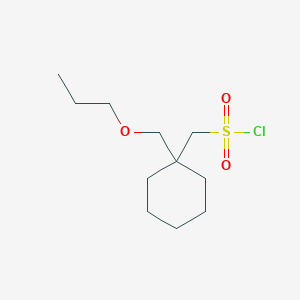
(1-(Propoxymethyl)cyclohexyl)methanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(Propoxymethyl)cyclohexyl)methanesulfonyl chloride is an organic compound with the molecular formula C11H21ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both academic research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(Propoxymethyl)cyclohexyl)methanesulfonyl chloride typically involves the reaction of (1-(Propoxymethyl)cyclohexyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
(1-(Propoxymethyl)cyclohexyl)methanol+Methanesulfonyl chloride→(1-(Propoxymethyl)cyclohexyl)methanesulfonyl chloride+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction conditions helps in maintaining product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(Propoxymethyl)cyclohexyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.
Oxidation: Although less common, oxidation reactions can convert the sulfonyl chloride to sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used under controlled conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be employed.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate esters: Formed by the reaction with alcohols.
Sulfonic acids: Formed by oxidation reactions.
Wissenschaftliche Forschungsanwendungen
(1-(Propoxymethyl)cyclohexyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein functions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-(Propoxymethyl)cyclohexyl)methanesulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but lacks the cyclohexyl and propoxymethyl groups.
(1-(Methoxymethyl)cyclohexyl)methanesulfonyl chloride: Similar structure but with a methoxymethyl group instead of a propoxymethyl group.
(1-(Ethoxymethyl)cyclohexyl)methanesulfonyl chloride: Similar structure but with an ethoxymethyl group instead of a propoxymethyl group.
Uniqueness
(1-(Propoxymethyl)cyclohexyl)methanesulfonyl chloride is unique due to its specific combination of functional groups, which provides distinct reactivity and properties compared to other sulfonyl chlorides. The presence of the cyclohexyl ring and propoxymethyl group can influence the compound’s steric and electronic characteristics, making it suitable for specialized applications in organic synthesis and research.
Eigenschaften
Molekularformel |
C11H21ClO3S |
|---|---|
Molekulargewicht |
268.80 g/mol |
IUPAC-Name |
[1-(propoxymethyl)cyclohexyl]methanesulfonyl chloride |
InChI |
InChI=1S/C11H21ClO3S/c1-2-8-15-9-11(10-16(12,13)14)6-4-3-5-7-11/h2-10H2,1H3 |
InChI-Schlüssel |
QMFNFRMZAOQUPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOCC1(CCCCC1)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


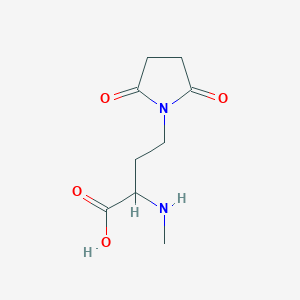
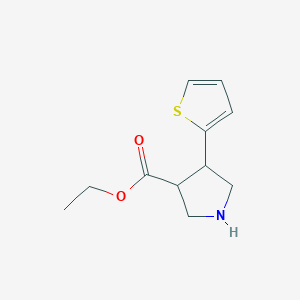
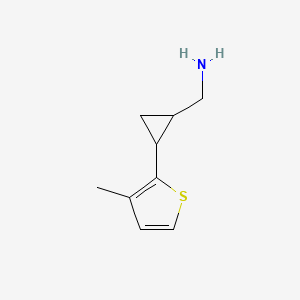
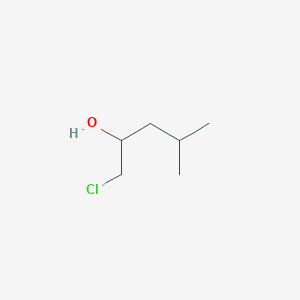
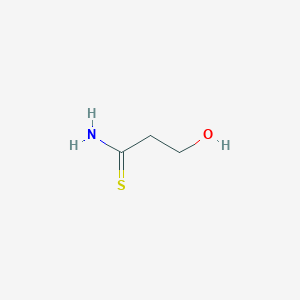
![{[2-Methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}dimethylamine](/img/structure/B15324370.png)
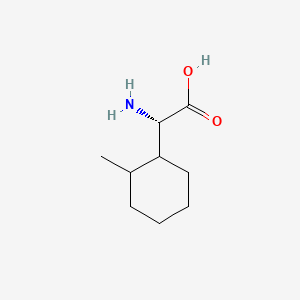


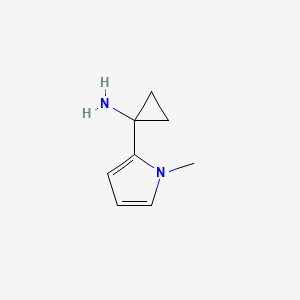
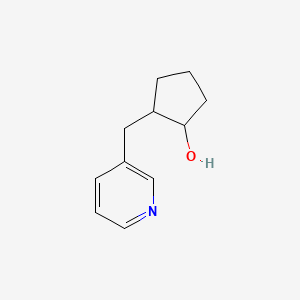

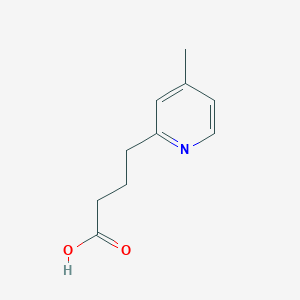
![2,2-Difluoro-6-azaspiro[3.4]octan-5-one](/img/structure/B15324423.png)
